molecular formula C15H15N3OS B4886857 N-{[(phenylcarbamothioyl)amino]methyl}benzamide

N-{[(phenylcarbamothioyl)amino]methyl}benzamide

Cat. No.: B4886857
M. Wt: 285.4 g/mol
InChI Key: BQPIRBGXQUOJBM-UHFFFAOYSA-N
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Description

N-{[(phenylcarbamothioyl)amino]methyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(phenylcarbamothioyl)amino]methyl}benzamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Preparation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with potassium thiocyanate to form benzoyl isothiocyanate.

    Formation of this compound: Benzoyl isothiocyanate is then reacted with N-phenylthiourea to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(phenylcarbamothioyl)amino]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{[(phenylcarbamothioyl)amino]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(phenylcarbamothioyl)amino]methyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired biological effect. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylcarbamothioyl)-4-bromobenzamide
  • N-(phenylcarbamothioyl)-4-fluorobenzamide
  • N-(phenylcarbamothioyl)-benzamide derivatives

Uniqueness

N-{[(phenylcarbamothioyl)amino]methyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[(phenylcarbamothioylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(12-7-3-1-4-8-12)16-11-17-15(20)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPIRBGXQUOJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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